2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride
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Overview
Description
2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a quaternary ammonium group, making it a subject of interest in both organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride typically involves multiple steps, starting from readily available steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Oxidation: Conversion of specific hydroxyl groups to ketones.
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Quaternization: Formation of the quaternary ammonium group by reacting the amine with methylating agents such as methyl iodide or methyl chloride.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent systems used in each step. The use of catalysts and protecting groups may also be employed to enhance the selectivity and efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups back to hydroxyl groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Methylating Agents: Methyl iodide, methyl chloride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Scientific Research Applications
2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying steroid chemistry.
Biology: Investigated for its potential role in cellular signaling pathways and as a probe for studying membrane dynamics.
Medicine: Explored for its therapeutic potential in treating diseases related to cholesterol metabolism and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quaternary ammonium group allows it to interact with negatively charged sites on proteins, while the steroid backbone can modulate membrane fluidity and signaling pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, gene expression, and membrane transport.
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: A bile acid with a similar steroid backbone but lacking the quaternary ammonium group.
Deoxycholic Acid: Another bile acid with fewer hydroxyl groups and no quaternary ammonium group.
Taurocholic Acid: Contains a taurine group instead of the quaternary ammonium group.
Uniqueness
The presence of both hydroxyl groups and a quaternary ammonium group in 2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride makes it unique compared to other bile acids
Properties
CAS No. |
31373-42-9 |
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Molecular Formula |
C29H53ClN2O3 |
Molecular Weight |
513.2 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C29H52N2O3.ClH/c1-19(7-10-27(34)30-15-16-31(4,5)6)22-8-9-23-21-18-26(33)25-17-20(32)11-13-29(25,3)24(21)12-14-28(22,23)2;/h19-26,32-33H,7-18H2,1-6H3;1H/t19-,20-,21+,22-,23+,24+,25+,26+,28-,29-;/m1./s1 |
InChI Key |
GGMOAWPZQPQCBJ-VPNFJKBCSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCC[N+](C)(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Cl-] |
Canonical SMILES |
CC(CCC(=O)NCC[N+](C)(C)C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C.[Cl-] |
Origin of Product |
United States |
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